SR-9243
Description
Nuclear Receptor Superfamily: Structure and Function in Gene Regulation
The nuclear receptor superfamily comprises intracellular transcription factors that modulate gene expression in response to binding with specific lipophilic molecules, such as steroid hormones, thyroid hormones, vitamins, and lipid metabolites. lubio.chwikipedia.org These receptors are found in metazoan organisms and are essential for controlling development, reproduction, and metabolism. lubio.ch Dysregulation of nuclear receptor signaling is associated with various diseases, including metabolic disorders and cancer. lubio.chnih.gov
Structurally, nuclear receptors typically possess several key domains:
N-terminal regulatory domain (A/B domain): This domain is highly variable in sequence and contains the activation function 1 (AF-1), which can contribute to transcriptional activation independently of ligand binding. wikipedia.org
DNA-binding domain (DBD) (C domain): This highly conserved domain contains zinc fingers that bind to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. wikipedia.orgnih.govjpp.krakow.pl Nuclear receptors can bind to DNA as monomers, homodimers, or heterodimers. lubio.chspandidos-publications.com
Hinge region (D domain): This flexible region connects the DBD and LBD.
Ligand-binding domain (LBD) (E domain): This domain is responsible for binding the specific ligand, which induces a conformational change in the receptor. wikipedia.orgnih.gov It also contains the activation function 2 (AF-2), which is ligand-dependent. wikipedia.org
F domain: This C-terminal domain is highly variable and present in only some nuclear receptors.
Upon ligand binding, nuclear receptors undergo conformational changes that influence their interaction with coregulatory proteins, including coactivators and corepressors. wikipedia.orgjpp.krakow.pl This interaction ultimately dictates the receptor's effect on the transcription of target genes, leading to either activation (upregulation) or repression (downregulation) of gene expression. wikipedia.orgnih.gov
Liver X Receptors (LXRs) as Ligand-Activated Transcription Factors
Liver X Receptors (LXRs), specifically LXRα (NR1H3) and LXRβ (NR1H2), are members of the nuclear receptor superfamily that function as ligand-activated transcription factors. jpp.krakow.plnih.govahajournals.orgwikipedia.orgresearchgate.net They play crucial roles in maintaining metabolic homeostasis, particularly concerning cholesterol, fatty acid, and glucose metabolism. jpp.krakow.plwikipedia.orgresearchgate.net LXRs were initially classified as orphan nuclear receptors because their endogenous ligands were unknown, but they were later "adopted" upon the identification of oxysterols as natural ligands. jpp.krakow.plwikipedia.org
LXRα and LXRβ are highly related, sharing approximately 78% amino acid sequence identity in their DNA and ligand-binding domains. jpp.krakow.plresearchgate.net They typically function as heterodimers with the Retinoid X Receptor (RXR), binding to LXR response elements (LXREs) in the promoter regions of their target genes. jpp.krakow.plnih.govresearchgate.net The LXR/RXR heterodimer can be activated by ligands for either LXR or RXR. jpp.krakow.plwikipedia.org In the absence of ligands, LXRs can recruit corepressor complexes, which are exchanged for coactivators upon ligand binding. jpp.krakow.pldoi.org
LXR Isoforms: LXRα and LXRβ Expression Patterns and Physiological Roles
The two LXR isoforms, LXRα and LXRβ, exhibit distinct expression patterns and physiological roles. jpp.krakow.plahajournals.orgwikipedia.orgahajournals.org
LXRα (NR1H3): High expression of LXRα is primarily restricted to metabolically active tissues such as the liver, spleen, adipose tissue, intestine, kidney, and lung. jpp.krakow.plahajournals.orgwikipedia.orgresearchgate.netahajournals.orgmdpi.com LXRα is considered a traditional metabolic regulatory factor and plays a dominant role in hepatic lipogenesis and limiting atherosclerosis in vivo. wikipedia.orgahajournals.org
LXRβ (NR1H2): LXRβ is more ubiquitously expressed in all tissues examined, with particularly high levels observed in the developing brain. jpp.krakow.plahajournals.orgwikipedia.orgresearchgate.netahajournals.orgmdpi.com LXRβ regulates lipogenesis and cholesterol efflux in tissues like skeletal muscle and has been implicated in antithrombotic effects in human platelets. ahajournals.org
While there is some redundancy in the functions of the two LXR isoforms, certain physiological processes are predominantly influenced by one isoform. oup.com Studies using LXRα and LXRβ knockout mice have revealed distinct roles for each isoform in various metabolic and physiological contexts. For example, LXRα knockout mice develop liver abnormalities when fed a high-cholesterol diet, while LXRβ knockout mice are unaffected. wikipedia.org
Endogenous Ligands and Their Metabolic Significance
The primary endogenous ligands for LXRs are oxysterols, which are oxidized derivatives of cholesterol. jpp.krakow.plnih.govahajournals.orgwikipedia.orgresearchgate.netdoi.orgmdpi.comnomuraresearchgroup.com These molecules are produced through enzymatic reactions, reactive oxygen species-dependent oxidation of cholesterol, and alimentary processes. mdpi.com The high affinity of oxysterols for LXRs positions LXRs as "cholesterol sensors" within the cell. mdpi.com
Upon binding endogenous ligands, the LXR-RXR heterodimer undergoes a conformational change, leading to the dissociation of corepressor complexes and the recruitment of coactivator complexes. doi.org This activation triggers a transcriptional program aimed at restoring cholesterol homeostasis. doi.orgmdpi.com Key target genes activated by endogenous LXR ligands include those involved in:
Reverse cholesterol transport (e.g., ATP-binding cassette transporters ABCA1 and ABCG1). wikipedia.orgdoi.orgmdpi.comnih.govnih.gov
Cholesterol conversion to bile acids (e.g., CYP7A1). wikipedia.orgdoi.orgmdpi.com
Decreased intestinal cholesterol absorption. doi.orgmdpi.com
Examples of endogenous oxysterol ligands include 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol (cerebrosterol), 25-hydroxycholesterol, 27-hydroxycholesterol, and 24(S),25-epoxycholesterol. wikipedia.orgdoi.orgmdpi.com These oxysterols bind to LXRs with varying affinities. doi.orgmdpi.com
Aberrant Metabolic Reprogramming in Pathological States
Aberrant metabolic reprogramming is a hallmark of many pathological conditions, including cancer, metabolic diseases, and inflammatory disorders. lubio.ch Unlike normal cells that primarily rely on efficient mitochondrial oxidative phosphorylation for energy, diseased cells often exhibit altered metabolic pathways to support their unique requirements, such as rapid proliferation, invasion, and resistance to stress. sigmaaldrich.comnih.govimrpress.comaginganddisease.orgimrpress.com These metabolic shifts provide not only energy but also the necessary building blocks for biomass synthesis. nih.govaginganddisease.org
The Warburg Effect: Enhanced Aerobic Glycolysis in Disease Progression
A prominent example of aberrant metabolic reprogramming in disease, particularly cancer, is the Warburg effect, also known as aerobic glycolysis. sigmaaldrich.comnih.govimrpress.comaginganddisease.orgimrpress.comnih.gov First observed by Otto Heinrich Warburg, this phenomenon describes the enhanced conversion of glucose to lactate (B86563), even in the presence of sufficient oxygen. sigmaaldrich.comnih.govimrpress.comimrpress.com
While less efficient in ATP production per glucose molecule compared to oxidative phosphorylation, the Warburg effect allows for a much faster rate of ATP generation and provides glycolytic intermediates that are shunted into biosynthetic pathways necessary for rapid cell proliferation. sigmaaldrich.comnih.govaginganddisease.orgimrpress.com This metabolic switch is driven by various factors, including oncogenic signaling, hypoxia-inducible factor 1 (HIF-1) activation, and mutations in tumor suppressor genes. nih.govnih.gov
The Warburg effect contributes to disease progression through several mechanisms:
Increased glucose uptake and glycolytic flux: This provides a rapid supply of energy and metabolic precursors. sigmaaldrich.comnih.govimrpress.comimrpress.com
Accumulation of lactate: Lactate contributes to an acidic tumor microenvironment, which can promote tumor progression, invasion, and immune suppression. nih.govimrpress.comaginganddisease.orgimrpress.com
Support for biosynthetic pathways: Glycolytic intermediates feed into pathways like the pentose (B10789219) phosphate (B84403) pathway for nucleotide synthesis and NADPH production, and provide precursors for lipid and amino acid synthesis. nih.govaginganddisease.org
Elevated aerobic glycolysis is often associated with aggressive and drug-resistant tumor types and can be a central contributor to the machinery of cancer progression. nih.govimrpress.comimrpress.comnih.gov
The Chemical Compound SR-9243
This compound is a synthetic chemical compound that has been identified as a selective Liver X Receptor (LXR) inverse agonist. medchemexpress.commedchemexpress.comtocris.comrndsystems.com It functions by inducing LXR-corepressor interaction, thereby downregulating LXR-mediated gene expression. medchemexpress.comtocris.comnih.gov This mechanism distinguishes it from LXR agonists, which activate LXR target genes. patsnap.com Research indicates that this compound specifically targets LXRs and does not exhibit significant activity at other nuclear receptors at maximally effective concentrations. tocris.comrndsystems.com
Mechanism of Action and Effects on LXR Activity
As an LXR inverse agonist, this compound binds to the LXR ligand-binding domain and promotes a conformational change that favors the recruitment of corepressor proteins. patsnap.commedchemexpress.comtocris.comacs.orgaacrjournals.org This enhanced interaction with corepressors inhibits the transcriptional activity of LXRs, leading to the suppression of genes that are typically upregulated by LXR activation. patsnap.commedchemexpress.comtocris.comnih.gov this compound has been shown to dose-dependently suppress both LXRα- and LXRβ-dependent transcription at nanomolar concentrations. medchemexpress.com
Impact on Metabolic Pathways
A key area of research for this compound is its impact on aberrant metabolic reprogramming, particularly the Warburg effect and lipogenesis, which are often enhanced in pathological states like cancer. aacrjournals.orgnih.govnih.govsciencedaily.com LXRs directly regulate the expression of key glycolytic and lipogenic genes. nih.govnih.gov By acting as an LXR inverse agonist, this compound inhibits the expression of these genes. tocris.comaacrjournals.orgnih.govnih.gov
Studies have demonstrated that this compound significantly inhibits the Warburg effect and lipogenesis in cancer cells by reducing the expression of glycolytic and lipogenic enzymes. tocris.comaacrjournals.orgnih.gov For instance, this compound has been shown to downregulate key glycolytic enzymes such as LDH-A, HK2, G6PD, and GLUT1, as well as lipogenic proteins like SREBP-1c, FASN, and SCD1. researchgate.netscienceopen.comresearchgate.net This suppression of metabolic pathways disrupts the energy supply and biomass production required for rapid proliferation of cancer cells. sciencedaily.comscienceopen.com
Beyond cancer, this compound's effects on metabolic pathways have been investigated in other disease models. For example, in models of nonalcoholic steatohepatitis (NASH), this compound has been shown to suppress hepatic steatosis and ameliorate hepatic inflammation and fibrosis, potentially through its mechanism of suppressing lipogenic and glycolytic gene expression. nih.govresearchgate.net In rheumatoid arthritis, this compound has been found to disrupt the Warburg effect in macrophages, leading to attenuated inflammation. researchgate.netnih.gov
Research Findings and Potential Implications
Research findings highlight the potential of this compound as a therapeutic agent targeting aberrant metabolism in various diseases. Studies in cultured cancer cells have shown that this compound potently reduces cell viability and induces apoptosis at nanomolar concentrations in various cancer cell lines, including prostate, colorectal, and lung cancers. medchemexpress.comaacrjournals.orgnih.gov Importantly, these studies suggest that the effects of this compound on cancer cell viability are LXR dependent and non-toxic to normal cells. aacrjournals.orgnih.govscienceopen.com
In in vivo studies using tumor xenograft models, this compound has been shown to suppress tumor growth without inducing significant side effects such as weight loss, hepatotoxicity, or inflammation in normal tissues. tocris.comaacrjournals.orgnih.govsciencedaily.comnih.gov This selective targeting of cancer cell metabolism, while sparing normal cells, is a significant advantage. sciencedaily.comscienceopen.com
Further research has explored the effects of this compound in specific cancer types and other conditions:
In clear cell renal cell carcinoma (ccRCC) cells, this compound inhibited proliferation and induced apoptosis by downregulating lipogenesis genes, reducing intracellular fatty acid content. scienceopen.com
In rheumatoid arthritis models, this compound mitigated the disease severity and protected against bone erosion by inhibiting macrophage polarization and activation through modulation of glycolytic metabolism via the AMPK/mTOR/HIF-1α pathway. researchgate.netnih.gov
Studies have also investigated the use of this compound in immunoliposomes for targeted delivery to cancer stem cells, showing cytotoxic effects in colorectal cancer stem cells. frontiersin.org
While promising, research also indicates that the efficacy of this compound may vary depending on the cancer type, and further investigation is needed to fully understand the specific metabolic dependencies and responses in different disease contexts. aacrjournals.org
The research findings on this compound underscore the therapeutic potential of targeting LXR-mediated metabolic reprogramming, particularly the Warburg effect and lipogenesis, in diseases characterized by these metabolic alterations.
De Novo Lipogenesis: Altered Lipid Synthesis Pathways
De novo lipogenesis (DNL) is a metabolic pathway responsible for converting carbohydrates into fatty acids, which are subsequently esterified to form triglycerides. mdpi.comnih.govdiabetesjournals.org This process occurs primarily in the liver, though it also takes place to a lesser extent in adipose tissue and other organs. mdpi.comnih.govnih.gov Under normal physiological conditions, hepatic DNL plays a vital role in converting excess carbohydrates into fatty acids, while adipose DNL is more modest. mdpi.comnih.gov
However, altered lipid synthesis pathways, particularly dysregulated DNL, are a hallmark of various diseases, including metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and cancer. mdpi.comnih.govdiabetesjournals.orgnih.govplos.orgfrontiersin.org In these pathological states, increased DNL contributes to the accumulation of lipids, supporting disease progression. diabetesjournals.orgnih.govplos.orgfrontiersin.org For instance, in patients with metabolic dysfunction-associated steatotic liver disease (MASLD), the rate of hepatic DNL is significantly increased due to the enhanced expression of DNL pathway enzymes regulated by transcription factors such as SREBP-1c and ChREBP. frontiersin.org
LXRs are known to directly regulate the expression of key lipogenic genes, including SREBP1c, FASN (fatty acid synthase), ACC (acetyl CoA carboxylase), and SCD1 (stearoyl CoA desaturase 1). mdpi.commdpi.commdpi.com LXR activation typically leads to increased lipogenesis. mdpi.commdpi.com Conversely, LXR inverse agonists, such as this compound, are designed to suppress the transcriptional activity of LXRs, thereby downregulating the expression of these lipogenic enzymes. nih.govaxonmedchem.comtocris.comfrontiersin.orgnih.gov
Research findings indicate that this compound significantly inhibits lipogenesis in cancer cells by reducing the expression of glycolytic and lipogenic genes. nih.govnih.govaacrjournals.org Studies have shown that this compound downregulates key fatty acid synthesis proteins like SREBP-1c, FASN, and SCD1, leading to a decrease in intracellular fatty acid content. scienceopen.com This disruption of altered lipid synthesis pathways is considered a key mechanism by which this compound exerts its effects in diseases characterized by reprogrammed metabolism, particularly cancer. nih.govnih.govaacrjournals.org
Table 1 summarizes the impact of this compound on key lipogenic genes based on research findings.
| Gene | Function in De Novo Lipogenesis | Effect of this compound Treatment | Source |
| SREBP-1c | Master regulator of lipogenic enzyme expression | Downregulated | mdpi.commdpi.comscienceopen.com |
| FASN | Catalyzes fatty acid synthesis | Downregulated | mdpi.commdpi.comscienceopen.com |
| ACC | Catalyzes the carboxylation of acetyl-CoA | Downregulated | scienceopen.com |
| SCD1 | Catalyzes the synthesis of monounsaturated fatty acids | Downregulated | mdpi.commdpi.comscienceopen.com |
Rationale for Pharmacological Modulation of LXRs in Disease Intervention
The critical roles of LXRs in regulating lipid metabolism, cholesterol homeostasis, and inflammation make them compelling targets for pharmacological intervention in a range of diseases where these pathways are dysregulated. mdpi.comfrontiersin.orgresearchgate.netresearchgate.net Historically, LXR agonists have been explored for their potential in treating conditions like atherosclerosis due to their ability to promote reverse cholesterol transport. mdpi.comfrontiersin.orgnih.gov However, a significant challenge with LXR agonists has been the undesirable side effect of increased hepatic lipogenesis and the potential for inducing hepatic steatosis. mdpi.comfrontiersin.org
This challenge has driven the development of LXR inverse agonists, which aim to suppress LXR activity. mdpi.comresearchgate.netfrontiersin.org The rationale behind using LXR inverse agonists like this compound is to counteract the pathological upregulation of LXR-mediated pathways that contribute to disease. nih.govfrontiersin.org In the context of cancer, where reprogrammed metabolism involving enhanced glycolysis and lipogenesis is prevalent, inhibiting LXR activity with an inverse agonist offers a strategy to disrupt these oncogenic metabolic pathways. nih.govnih.govaacrjournals.org this compound was specifically developed with the goal of targeting the Warburg effect (aerobic glycolysis) and lipogenesis in cancer cells. mdpi.com
Research has demonstrated that this compound acts as a selective LXR inverse agonist, inducing an interaction between LXR and corepressor proteins. caymanchem.comaxonmedchem.comtocris.com This interaction leads to the suppression of LXR transcriptional activity and the subsequent downregulation of genes involved in glycolysis and lipogenesis. caymanchem.comnih.govaxonmedchem.comtocris.comnih.gov Studies have shown that this compound can significantly reduce cancer cell viability and induce apoptosis in various cancer cell types at nanomolar concentrations, while showing less toxicity towards non-malignant cells. caymanchem.comnih.govtocris.comaacrjournals.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]-2,4,6-trimethyl-N-[[4-(3-methylphenyl)phenyl]methyl]benzenesulfonamide;sulfur dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32BrNO2S.O2S/c1-22-7-5-9-29(19-22)28-13-11-27(12-14-28)21-33(16-15-26-8-6-10-30(32)20-26)36(34,35)31-24(3)17-23(2)18-25(31)4;1-3-2/h5-14,17-20H,15-16,21H2,1-4H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBBAEKFBFQPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)CN(CCC3=CC(=CC=C3)Br)S(=O)(=O)C4=C(C=C(C=C4C)C)C.O=S=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sr 9243: a Characterization of Its Selective Liver X Receptor Inverse Agonism
Discovery and Preclinical Development of SR-9243 as an LXR Modulator
The discovery and preclinical development of this compound were driven by the objective of targeting metabolic pathways, particularly the Warburg effect and de novo lipogenesis, which are often reprogrammed in cancer cells to support rapid proliferation nih.gov. While LXR agonists were initially investigated for conditions like atherosclerosis, their clinical application was limited by side effects such as hypertriglyceridemia mdpi.comsemanticscholar.org. This spurred interest in LXR inverse agonists, which could potentially offer therapeutic benefits by inhibiting LXR activity and mitigating these undesirable effects mdpi.comsemanticscholar.org.
This compound was identified as a small molecule capable of selectively targeting the Warburg effect and lipogenesis by modulating LXR activity nih.govrndsystems.com. Preclinical studies demonstrated that this compound inhibited cell proliferation and disrupted colony formation in various cancer cell lines, including those from pancreatic, colorectal, and lung cancers, without significantly affecting non-malignant cells mdpi.commedchemexpress.com. In vivo studies in mouse models showed that this compound inhibited tumor growth and downregulated the expression of genes involved in lipogenesis and the Warburg effect, such as SREBF1, FASN, SCD1, GCK1, PFK1, and PFK2 mdpi.com. Notably, these in vivo studies indicated that this compound achieved these anti-tumor effects without causing significant adverse effects like elevated triglyceride and cholesterol levels, weight loss, hepatotoxicity, or inflammation, which had been associated with some LXR agonists mdpi.comnih.gov. This compound also showed efficacy in suppressing hepatic steatosis and inhibiting the growth of tumor xenografts in mice rndsystems.comtocris.com. Furthermore, this compound has been investigated for its effects in nonalcoholic steatohepatitis (NASH) models, where it demonstrated antifibrotic and anti-inflammatory effects nih.govsemanticscholar.orgnih.gov.
Molecular Mechanisms of LXR Inverse Agonism by this compound
This compound functions as an LXR inverse agonist by modulating the interaction of LXRs with corepressor proteins and subsequently downregulating the transcription of LXR-mediated target genes. nih.govmedchemexpress.comtargetmol.comcaymanchem.com
Facilitation of LXR-Corepressor Protein Interaction
Unlike LXR agonists that promote the recruitment of coactivator proteins upon ligand binding, this compound binding to the LXR ligand-binding pocket facilitates the recruitment and interaction of corepressor proteins mdpi.comnih.govmedchemexpress.comtargetmol.comcaymanchem.com. This interaction is a key mechanism by which this compound inhibits LXR transcriptional activity mdpi.comnih.govmedchemexpress.comtargetmol.comcaymanchem.com. The binding of this compound stabilizes a conformation of the LXR protein that favors the association with corepressors, thereby actively repressing gene expression mdpi.comnih.gov.
Transcriptional Downregulation of LXR-Mediated Gene Expression below Basal Levels
The recruitment of corepressors by this compound leads to the transcriptional downregulation of LXR-mediated gene expression. This repression goes beyond simply blocking the activation induced by agonists; inverse agonists like this compound can suppress the basal transcriptional activity of LXRs, effectively reducing the expression of target genes below their normal levels in the absence of activating ligands mdpi.commdpi.com. This mechanism is particularly relevant in targeting metabolic pathways that are constitutively active or upregulated in certain disease states, such as the increased lipogenesis and glycolysis observed in cancer cells mdpi.comnih.gov.
Research findings demonstrate that this compound significantly inhibits the expression of key lipogenic and glycolytic genes that are transcriptionally regulated by LXRs. These include genes like SREBF1c, FASN, and SCD1, which are central to fatty acid synthesis, and genes involved in glycolysis mdpi.comnih.govscienceopen.com. By downregulating the expression of these genes, this compound disrupts cellular lipid production and glucose metabolism. nih.govmedchemexpress.com
Table 1: Effect of this compound on the Expression of LXR Target Genes
| Gene Target | Role in Metabolism | Effect of this compound Treatment |
| SREBF1c | Fatty acid synthesis | Downregulated |
| FASN | Fatty acid synthesis | Downregulated |
| SCD1 | Fatty acid synthesis | Downregulated |
| GCK1 | Glycolysis | Downregulated |
| PFK1 | Glycolysis | Downregulated |
| PFK2 | Glycolysis | Downregulated |
| ABCA1 | Cholesterol transport | Inhibited transcription |
| ABCG1 | Cholesterol transport | Inhibited transcription |
Note: Data compiled from various research findings on this compound's effects on gene expression. mdpi.comsemanticscholar.org
This transcriptional repression by this compound contributes to its observed biological effects, such as reducing cancer cell viability by depleting intracellular lipids and inhibiting tumor growth medchemexpress.commedchemexpress.com.
Preclinical Investigation of Sr 9243 in Cellular Metabolism and Disease Progression
Inhibition of Cancer-Specific Metabolic Pathways
Cancer cells exhibit distinct metabolic alterations compared to normal cells, primarily to support their rapid proliferation and survival. Two prominent metabolic hallmarks in cancer are the Warburg effect (aerobic glycolysis) and increased de novo lipogenesis. thermofisher.comresearchgate.netnih.gov SR-9243 has been shown in preclinical models to inhibit both of these pathways by downregulating the expression of key metabolic enzymes regulated by LXRs. targetmol.comrndsystems.commdpi.comnih.gov
Disruption of the Warburg Effect
The Warburg effect describes the phenomenon where cancer cells preferentially metabolize glucose through glycolysis, even in the presence of oxygen, producing lactate (B86563) as a byproduct. This provides cancer cells with a rapid source of ATP and metabolic intermediates necessary for biomass synthesis. mdpi.comthermofisher.comkarger.com this compound has demonstrated the ability to disrupt this altered glucose metabolism in cancer cells. targetmol.comrndsystems.comnih.govresearchgate.net
Suppression of Key Glycolytic Enzyme Gene Expression (e.g., GCK1, PFK1, PFK2)
Preclinical studies have shown that this compound treatment leads to the downregulation of genes encoding key enzymes involved in glycolysis. Specifically, the expression of Glucokinase (GCK1), Phosphofructokinase 1 (PFK1), and Phosphofructokinase 2 (PFK2) has been observed to be suppressed in various cancer cell lines and tumor xenograft models upon exposure to this compound. mdpi.comnih.govnih.gov This downregulation of glycolytic enzymes is a direct mechanism by which this compound interferes with the elevated glycolytic activity characteristic of the Warburg effect in cancer. nih.govnih.gov
Table 1: Effect of this compound on Glycolytic Enzyme Gene Expression
| Gene | Description | Effect of this compound Treatment (Preclinical) | Source |
| GCK1 | Glucokinase | Downregulated | mdpi.comnih.govnih.gov |
| PFK1 | Phosphofructokinase 1 | Downregulated | mdpi.comnih.govnih.gov |
| PFK2 | Phosphofructokinase 2 | Downregulated | mdpi.comnih.govnih.gov |
| LDH | Lactate Dehydrogenase | Downregulated (in some cell lines/models) | nih.govnih.gov |
| HK2 | Hexokinase 2 | Downregulated (in some cell lines/models) | researchgate.netnih.gov |
| G6PD | Glucose-6-phosphate dehydrogenase | Downregulated (in some cell lines/models) | researchgate.netnih.gov |
| GLUT1 | Glucose transporter 1 | Downregulated (in some cell lines/models) | researchgate.netnih.gov |
| HIF-1α | Hypoxia-inducible factor 1-alpha | Downregulated (in some cell lines/models) | researchgate.netnih.gov |
Note: The extent of downregulation may vary depending on the cancer cell line or model studied.
Reduction of Glycolytic Metabolite Flux
Beyond gene expression, this compound treatment has been shown to reduce the actual flux of metabolites through the glycolytic pathway in cancer cells. Studies using techniques such as GC/MS analysis have demonstrated decreased intracellular levels of key glycolytic intermediates, including pyruvate (B1213749) and hexose (B10828440) phosphates, in cancer cells treated with this compound. nih.gov This reduction in glycolytic metabolite flux indicates a functional inhibition of the pathway, limiting the resources available for rapid cancer cell growth and energy production via glycolysis. nih.govmdpi.com
Suppression of De Novo Lipogenesis
Cancer cells often exhibit increased de novo lipogenesis, the synthesis of fatty acids from simpler precursors like glucose and acetate. These newly synthesized lipids are crucial for membrane synthesis, energy storage, and signaling in rapidly dividing cancer cells. nih.govresearchgate.netdntb.gov.uad-nb.info this compound has been identified as a potent inhibitor of this process. targetmol.comrndsystems.comnih.govmedchemexpress.com
Downregulation of Lipogenic Enzyme Gene Expression (e.g., SREBP-1c, FASN, SCD1)
This compound treatment leads to the significant downregulation of genes encoding key enzymes and transcription factors involved in de novo lipogenesis. Sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipogenesis, along with Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase 1 (SCD1), which are directly involved in fatty acid synthesis, have been shown to be suppressed at the mRNA and protein levels in various cancer models upon this compound exposure. mdpi.comnih.govnih.govresearchgate.netdntb.gov.uascienceopen.com This broad downregulation of the lipogenic machinery underlies this compound's ability to inhibit lipid synthesis in cancer cells. nih.govresearchgate.netdntb.gov.ua
Table 2: Effect of this compound on Lipogenic Enzyme Gene Expression
| Gene | Description | Effect of this compound Treatment (Preclinical) | Source |
| SREBP-1c | Sterol regulatory element-binding protein 1c | Downregulated | mdpi.comnih.govnih.govresearchgate.netdntb.gov.ua |
| FASN | Fatty Acid Synthase | Downregulated | mdpi.comnih.govnih.govresearchgate.netdntb.gov.ua |
| SCD1 | Stearoyl-CoA Desaturase 1 | Downregulated | mdpi.comnih.govnih.govresearchgate.netdntb.gov.ua |
Depletion of Intracellular Lipid Stores
The suppression of lipogenic enzyme expression by this compound results in a measurable decrease in the intracellular accumulation of lipids in cancer cells. Studies have demonstrated a reduction in total tumor lipid content and decreased levels of specific fatty acids in cancer cells and xenografts treated with this compound. nih.govresearchgate.netscienceopen.com This depletion of intracellular lipid stores deprives cancer cells of essential building blocks for membrane synthesis and energy, contributing to the observed anti-tumor effects of this compound. nih.govmedchemexpress.comdntb.gov.ua The ability of exogenous fatty acid supplementation to rescue cancer cell viability in the presence of this compound further supports that the depletion of intracellular lipids is a key mechanism of action. medchemexpress.com
Modulation of Cellular Proliferation and Viability in Cancer Cells
Preclinical studies have investigated the effects of this compound on the proliferation and viability of various cancer cell lines, highlighting its potential as an anti-tumor agent.
Anti-proliferative Effects and Disruption of Colony Formation Across Diverse Cancer Cell Lines
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell types. Studies using MTT assays have shown that this compound significantly reduces cancer cell viability at nanomolar concentrations, with half-maximal inhibitory concentration (IC50) values typically ranging from 15 to 104 nM in prostate (PC3, DU-145), colorectal (SW620, HT-29), and lung (HOP-62, NCI-H23) cancer cell lines nih.govmedchemexpress.comapexbt.commedchemexpress.comarctomsci.com.
Furthermore, this compound treatment has been shown to disrupt the colony-forming capacity of cancer cells in a dose-dependent manner medchemexpress.commedchemexpress.comarctomsci.com. Colony formation assays, where cells are plated at low density and treated with this compound, reveal a significant reduction in the number of colonies formed compared to control groups medchemexpress.commedchemexpress.com. This indicates that this compound not only inhibits immediate cell proliferation but also impairs the long-term reproductive potential of cancer cells.
| Cancer Cell Line | IC50 (nM) | Effect on Colony Formation |
| Prostate (PC3) | 15-104 | Significantly lowered medchemexpress.commedchemexpress.comarctomsci.com |
| Prostate (DU-145) | 15-104 | Significantly lowered medchemexpress.commedchemexpress.comarctomsci.com |
| Colorectal (SW620) | 15-104 | Significantly lowered medchemexpress.commedchemexpress.comarctomsci.com |
| Colorectal (HT-29) | 15-104 | Significantly lowered medchemexpress.commedchemexpress.comarctomsci.com |
| Lung (HOP-62) | 15-104 | Significantly lowered medchemexpress.commedchemexpress.comarctomsci.com |
| Lung (NCI-H23) | 15-104 | Significantly lowered medchemexpress.commedchemexpress.comarctomsci.com |
Induction of Apoptotic Cell Death Mechanisms in Malignant Cells
Beyond inhibiting proliferation, this compound has been shown to induce apoptotic cell death in malignant cells rndsystems.comnih.govmedchemexpress.comapexbt.com. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Studies have demonstrated that this compound treatment leads to a robust increase in caspase 3/7 activation in cancer cells, indicating the activation of the apoptotic pathway apexbt.com. In situ TUNEL assays performed on this compound-treated tumors also revealed a significantly higher number of apoptotic cells compared to untreated tumors nih.gov. This suggests that this compound's anti-tumor activity is, at least in part, mediated by the induction of apoptosis in cancer cells.
Selective Impact on Malignant Cells with Sparing of Non-Malignant Cells
A key finding in the preclinical investigation of this compound is its selective toxicity towards malignant cells while sparing non-malignant cells rndsystems.comtocris.comnih.govmedchemexpress.commdpi.comcaymanchem.com. Studies comparing the effects of this compound on cancer cell lines and non-malignant cells (e.g., from prostate, colon, and lung) have shown that this compound potently reduces the viability of cancer cells at nanomolar concentrations, but no significant changes in viability are observed in non-malignant cells treated with the same concentrations nih.govmedchemexpress.commdpi.com. This selective impact is a crucial characteristic for a potential therapeutic agent, as it suggests a wider therapeutic window and reduced potential for damage to healthy tissues. The favorable safety profile and lack of toxicity in non-malignant cells and tissues observed in some studies may be attributed to the mechanism of action of LXR-mediated glycolytic and lipogenic gene suppression, pathways that are often aberrantly enhanced in cancer cells but not essential for the normal function of non-malignant cells nih.gov.
Effects on Cancer Stem Cell Phenotypes and Functions
Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to possess self-renewal capacity and the ability to initiate and drive tumor growth, metastasis, and recurrence. Preclinical studies have also explored the impact of this compound on CSCs.
Inhibition of Proliferation and Clonogenicity in Cancer Stem Cells
This compound has demonstrated inhibitory effects on the proliferation and clonogenicity of cancer stem cells. In studies using enriched CD133+ colorectal cancer stem cells, treatment with this compound reduced the viability of these cells in a dose-dependent manner nih.govnih.gov. Furthermore, this compound significantly diminished the colony formation capacity of CSCs in 3D soft agar (B569324) assays, indicating an inhibition of their clonogenic potential nih.govnih.gov. This suggests that this compound can target and suppress the growth of this critical subpopulation of cancer cells.
Downregulation of Metabolic Enzymes in Cancer Stem Cells (e.g., PFKFB3, GSK3β)
This compound's effects on CSCs are linked to the downregulation of key metabolic enzymes. Studies have shown that incubation of colorectal CD133+ CSCs with this compound leads to the downregulation of enzymes associated with glycolysis and lipogenesis, such as PFKFB3 and GSK3β nih.govnih.govresearchgate.netbibliotek.dk. PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3) is a key regulator of glycolysis, while GSK3β (Glycogen Synthase Kinase 3 Beta) is involved in various cellular processes, including metabolism. The downregulation of these enzymes by this compound contributes to the inhibition of CSC clonogenicity and metabolism nih.gov. Protein levels of PFKFB3 and GSK3β were significantly diminished upon treatment with this compound in CSCs nih.govresearchgate.net.
| Metabolic Enzyme | Effect of this compound Treatment on Expression/Protein Levels in CSCs |
| PFKFB3 | Downregulated nih.govnih.govresearchgate.netbibliotek.dk |
| GSK3β | Downregulated nih.govnih.govresearchgate.netbibliotek.dk |
| FASN | Downregulated nih.govnih.govbibliotek.dk |
| SCD | Downregulated nih.govnih.govbibliotek.dk |
Molecular and Cellular Mechanisms of Sr 9243 Beyond Core Metabolism
Regulation of Immune Cell Function within the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and signaling molecules. SR-9243 has been shown to modulate various immune cell populations within the TME, shifting the balance towards an anti-tumor immune response. nih.govmdpi.comfrontiersin.org
Promotion of CD8+ T-Cell Infiltration and Activation via Enhanced Mitochondrial Activity
This compound has been observed to promote the infiltration of CD8+ T cells into the tumor microenvironment. mdpi.comfrontiersin.org This effect is linked to the compound's ability to enhance the mitochondrial activity of CD8+ T cells. LXR activation has been shown to repress mitochondrial metabolism in CD8+ T cells. nih.govresearchgate.net By acting as an LXR inverse agonist, this compound effectively stimulates CD8+ T-cell mitochondrial respiration. nih.govresearchgate.net This enhanced mitochondrial function contributes to increased CD8+ T-cell activation, leading to greater production of effector molecules such as Interferon γ (IFNγ) and Granzyme B (GZMB), which are crucial for mediating anti-tumor cytotoxicity. nih.gov Studies in triple-negative breast cancer (TNBC) models have demonstrated that SR9243 treatment enhances CD8+ T-cell cytotoxic activity and mitochondrial metabolism. nih.govresearchgate.net
Table 1: Impact of this compound on CD8+ T-Cell Activity and Mitochondrial Metabolism
| Parameter | Effect of this compound Treatment (Relative to Vehicle) | Notes | Source |
| Tumor-infiltrating CD8+ T cells | Increased | Observed in TNBC models. | mdpi.comfrontiersin.org |
| CD8+ T-cell activation | Enhanced | Leads to increased IFNγ and GZMB production. | nih.gov |
| CD8+ T-cell cytotoxicity | Enhanced | Demonstrated in co-culture assays with cancer cells. | nih.gov |
| CD8+ T-cell mitochondrial activity | Stimulated/Enhanced | Counteracts LXR-mediated repression of mitochondrial metabolism. | nih.govresearchgate.net |
| CD8+ T-cell mitochondrial respiration | Enhanced | Measured by oxygen consumption rate (OCR). | wustl.edu |
| CD8+ T-cell cholesterol content | Enhanced | Observed in both naïve and tumor-exposed CD8+ T-cells. | researchgate.net |
| Plasma membrane cholesterol enrichment in tumor-exposed CD8+ T-cells | Significantly Enhanced | Compared to vehicle and LXR agonist treated cells. | researchgate.net |
Facilitation of Dendritic Cell Migration
This compound has been shown to facilitate the migration of dendritic cells (DCs). nih.govmdpi.comfrontiersin.org Dendritic cells play a critical role in initiating anti-tumor immunity by capturing tumor antigens in the TME and migrating to lymph nodes to present these antigens to T cells. This compound treatment has been associated with a reduction in DCs within the tumor microenvironment and a concomitant increase in lymph-node-resident DCs in tumor-bearing mice. nih.govresearchgate.net This suggests that this compound promotes DC egress from the tumor and migration to regional lymph nodes, thereby potentially enhancing the priming of anti-tumor T cell responses.
Suppression of Myeloid-Derived Suppressor Cells (MDSCs) and Regulatory T Cell (Treg) Populations
Myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) are two major immunosuppressive cell populations that accumulate in the TME and inhibit anti-tumor immunity. This compound has been found to suppress the populations of both MDSCs and Tregs within tumors. nih.govmdpi.comfrontiersin.org Specifically, this compound treatment reduced the population of tumor-resident polymorphonuclear MDSCs (PMN-MDSCs). nih.govresearchgate.net Intra-tumor infiltration of Tregs was also disrupted by this compound. nih.govresearchgate.net By reducing the presence of these immunosuppressive cells, this compound helps to alleviate immune suppression within the TME, allowing for a more effective anti-tumor immune response.
Table 2: Impact of this compound on Immunosuppressive Cell Populations in Tumors
| Cell Population | Effect of this compound Treatment (Relative to Vehicle) | Notes | Source |
| Tumor-resident DCs | Reduced | Concomitant increase in lymph nodes. | nih.govresearchgate.net |
| Tumor-resident PMN-MDSCs | Reduced | nih.govresearchgate.net | |
| Tumor-resident Tregs | Disrupted infiltration | Observed in tumor-bearing mice. | nih.govresearchgate.net |
Inhibition of M2 Macrophage Polarization
Tumor-associated macrophages (TAMs) are often polarized towards an M2-like phenotype, which promotes tumor growth, angiogenesis, and immune suppression. Research indicates that this compound suppresses the activation of M2 polarization. frontiersin.org This effect is significant because LXR activation, which is inhibited by this compound, has been shown to direct macrophage M1/M2 polarization. nih.gov By inhibiting M2 macrophage polarization, this compound contributes to a less immunosuppressive and more anti-tumorigenic TME. While some studies specifically highlight the inhibition of M1 macrophage polarization by SR9243 in the context of rheumatoid arthritis nih.govresearchgate.netresearchgate.net, the context of tumor immunity suggests an inhibition of the pro-tumorigenic M2 phenotype.
Potential for Immune-Mediated Tumor Clearance Mechanisms
Collectively, the effects of this compound on enhancing CD8+ T-cell activity, promoting DC migration, and suppressing MDSCs and Tregs suggest a potential for this compound to induce immune-mediated tumor clearance. nih.govmdpi.com Studies in tumor-allograft models have shown that this compound can induce immune-mediated tumor destruction. researchgate.net The observation that this compound was most likely disrupting tumor growth through stimulation of immune-mediated tumor clearance was supported by experiments in immunodeficient mice where the anti-tumor effect was diminished. researchgate.net These findings highlight the potential of LXR inverse agonists like this compound as a new class of immunotherapies. researchgate.netresearchgate.net
Impact on Intracellular Redox Homeostasis and Mitochondrial Dynamics
Beyond its effects on immune cells, this compound also influences intracellular redox homeostasis and mitochondrial dynamics, particularly in cancer cells. While the primary mechanism related to metabolism involves inhibiting lipogenesis and the Warburg effect tocris.commedchemexpress.com, these actions can have downstream effects on cellular redox balance and mitochondrial function.
Modulation of Mitochondrial Activity in Specific Cell Types
This compound has been shown to modulate mitochondrial activity, particularly in specific cell types like CD8+ T cells mdpi.comnih.govoup.com. Research in triple-negative breast cancer models has demonstrated that the inactivation of LXR using the inverse agonist this compound promotes the infiltration and enhances the mitochondrial activity of CD8+ T cells mdpi.comoup.com. This suggests that this compound can influence the metabolic state of these immune cells, potentially enhancing their function in the tumor microenvironment nih.govresearchgate.net. Mitochondrial profiling of CD8+ T cells revealed that LXR activation typically represses mitochondrial metabolism, and conversely, its inhibition by this compound enhances it nih.gov. This modulation of mitochondrial activity in immune cells represents a significant mechanism through which this compound may exert its effects, particularly in the context of immune-mediated responses researchgate.net.
Interplay with Key Intracellular Signaling Cascades
This compound has been shown to interact with crucial intracellular signaling pathways that regulate cellular metabolism, growth, and inflammation. Its influence on these cascades contributes to its broader biological effects.
Modulation of the AMPK/mTOR/HIF-1α Pathway
A significant aspect of this compound's mechanism of action involves its modulation of the AMPK/mTOR/HIF-1α pathway nih.govresearchgate.netdntb.gov.ua. This pathway is a central regulator of cellular energy homeostasis and metabolic adaptation, particularly the shift towards glycolysis observed in various disease states, including inflammation and cancer nih.govresearchgate.netfrontiersin.org.
Studies, particularly in the context of rheumatoid arthritis, have shown that this compound can inhibit M1 macrophage polarization and activation by modulating glycolytic metabolism via the AMPK/mTOR/HIF-1α pathway nih.govresearchgate.net. Mechanistically, this compound has been found to disrupt the Warburg effect induced by pro-inflammatory stimuli in M1 macrophages nih.govresearchgate.netresearchgate.net. This disruption is mediated by increased phosphorylation of AMPK (at Thr172) and reduced downstream phosphorylation of mTOR (at Ser2448) nih.govresearchgate.net. Consequently, this compound downregulates key glycolytic enzymes, including HIF-1α, LDH-A, HK2, G6PD, and GLUT1, in M1 macrophages nih.govresearchgate.net.
The interplay with this pathway highlights how this compound, as an LXR inverse agonist, can influence cellular metabolic reprogramming and downstream inflammatory responses nih.govresearchgate.net. The observed effects on AMPK, mTOR, and HIF-1α underscore a key mechanism by which this compound exerts its effects beyond directly regulating lipid metabolism nih.govresearchgate.netdntb.gov.ua.
Here is a summary of the effects of this compound on the AMPK/mTOR/HIF-1α pathway in M1 macrophages:
| Pathway Component | Effect of this compound Treatment (in M1 Macrophages) |
| AMPK Phosphorylation (Thr172) | Increased nih.govresearchgate.net |
| mTOR Phosphorylation (Ser2448) | Reduced nih.govresearchgate.net |
| HIF-1α expression | Downregulated nih.govresearchgate.net |
| Glycolytic Enzymes (LDH-A, HK2, G6PD, GLUT1) | Downregulated nih.govresearchgate.net |
| Warburg Effect | Disrupted nih.govresearchgate.netresearchgate.net |
This modulation of the AMPK/mTOR/HIF-1α axis by this compound demonstrates its capacity to influence fundamental cellular processes involved in energy metabolism and inflammatory responses nih.govresearchgate.net.
Preclinical Therapeutic Applications of Sr 9243 in Other Disease Models
Attenuation of Hepatic Steatosis and Related Liver Pathologies
SR-9243 has shown efficacy in reducing hepatic steatosis, a key feature of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). tocris.comresearchgate.netresearchgate.net This effect is primarily attributed to its ability to suppress hepatic lipogenesis.
Suppression of Hepatic Lipogenesis in Obese Models
In obese mouse models, such as ob/ob mice fed a high-fat diet, this compound has been shown to inhibit the expression of LXR-dependent lipogenic enzymes. selleckchem.com This suppression of de novo lipogenesis contributes to the reduction in hepatic steatosis observed in these models. tocris.comebi.ac.uk Studies have indicated that SR9243 effectively reduces hepatic steatosis in animal models of NASH. researchgate.netresearchgate.net
Reduction of Intrahepatic Inflammation and Fibrosis in Models of Nonalcoholic Steatohepatitis (NASH)
This compound has demonstrated significant effects in ameliorating intrahepatic inflammation and fibrosis in preclinical models of NASH. nih.govsemanticscholar.orgnih.gov In mouse models where NASH was induced by a high-cholesterol diet combined with either bile-duct ligation (BDL) or carbon tetrachloride (CCl4) treatment, this compound treatment significantly reduced the severity of hepatic inflammation and ameliorated hepatic fibrosis. nih.govsemanticscholar.orgnih.gov This anti-inflammatory and antifibrotic effect suggests that LXR inverse agonists like this compound could be therapeutically important in NASH treatment. nih.govsemanticscholar.orgnih.gov The mechanism may involve the suppression of lipogenic and glycolytic genes mediated by LXR. nih.gov
Data from studies in NASH mouse models (BDL and CCl4 induced) showed that SR9243 significantly inhibited liver fibrosis. nih.govsemanticscholar.org
Modulation of Systemic Lipid Metabolism
Beyond its effects on hepatic lipids, this compound also influences systemic lipid profiles. nih.govsemanticscholar.org
Reduction of Plasma LDL-Cholesterol Levels
Studies in NASH mouse models have shown that this compound treatment leads to a significant reduction in plasma LDL-cholesterol levels. researchgate.netnih.govsemanticscholar.orgfrontiersin.org This effect on LDL-C levels observed in mouse models may have clinical relevance. researchgate.netfrontiersin.org While SR9243 significantly inhibited mouse total cholesterol levels, its effect on triglyceride levels was not consistently obvious across different models. nih.gov
Table 1: Effects of SR9243 on Plasma Lipid Levels in NASH Mouse Models
| Lipid Parameter | Effect of SR9243 Treatment |
| Total Cholesterol | Significantly inhibited |
| LDL-Cholesterol | Significantly inhibited |
| Triglycerides | Effect not always obvious |
*Based on data from NASH mouse models induced by BDL or CCl4 treatment. nih.gov
Anti-inflammatory Effects in Autoimmune Disease Models
This compound has also shown promise in modulating the inflammatory response in models of autoimmune diseases. nih.govresearchgate.net
Amelioration of Rheumatoid Arthritis Progression in Experimental Models
In experimental models of rheumatoid arthritis (RA), specifically adjuvant-induced arthritis (AIA) in rats, this compound has been shown to attenuate the progression of the disease. nih.govresearchgate.net This ameliorating effect is linked to the modulation of glycolytic metabolism in macrophages. nih.govresearchgate.net Mechanistically, this compound disrupted the Warburg effect induced in M1 macrophages and downregulated key glycolytic enzymes. nih.govresearchgate.net These findings suggest that this compound mitigates RA by inhibiting M1 macrophage polarization and activation through the modulation of glycolytic metabolism via the AMPK/mTOR/HIF-1α pathway. nih.govresearchgate.net
Table 2: Effects of SR9243 on M1 Macrophage Activity and Glycolysis in RA Models
| Parameter | Effect of SR9243 Treatment (in vitro M1 macrophages) |
| LPS/IFN-γ-induced Warburg effect | Disrupted |
| Glycolytic Enzymes (LDH-A, HK2, G6PD, GLUT1, HIF-1α) | Downregulated |
| AMPK Phosphorylation (Thr172) | Increased |
| mTOR Phosphorylation (Ser2448) | Reduced |
| M1 Polarization and Activation | Inhibited |
| Cytokine Expression (iNOS, TNF-α, IL-6) | Attenuated |
*Based on findings in M1 macrophages from experimental RA models. nih.govresearchgate.net
Modulation of Macrophage Glycolytic Metabolism in Inflammatory Responses
Macrophages are key immune cells involved in inflammatory responses, and their activation state is closely linked to their metabolic profile. frontiersin.org Pro-inflammatory M1 macrophages exhibit a metabolic switch towards glycolysis, often referred to as the Warburg effect, which is crucial for supporting their activation and cytokine production. researchgate.netfrontiersin.orgresearchgate.net Conversely, anti-inflammatory M2 macrophages primarily rely on oxidative phosphorylation. frontiersin.org
Research indicates that this compound can modulate the glycolytic metabolism of macrophages, particularly in the context of inflammation. Studies have shown that this compound disrupts the LPS/IFN-γ-induced Warburg effect in M1 macrophages. researchgate.netnih.govresearchgate.net This disruption of glycolysis is associated with an attenuation of M1 macrophage polarization and a reduction in the expression of pro-inflammatory cytokines such as iNOS, TNF-α, and IL-6 in vitro. researchgate.netnih.govresearchgate.net
The mechanism by which this compound modulates macrophage glycolysis involves the downregulation of key glycolytic enzymes. These include LDH-A, HK2, G6PD, and GLUT1, as well as HIF-1α. researchgate.netresearchgate.netnih.govresearchgate.net This downregulation is mediated through the activation of the AMPK pathway, specifically increased phosphorylation of AMPK (Thr172), and a subsequent reduction in the phosphorylation of mTOR (Ser2448). researchgate.netresearchgate.netnih.govresearchgate.net The AMPK/mTOR/HIF-1α pathway is a critical regulator of cellular metabolism and has been implicated in controlling the metabolic switch in macrophages during inflammation. researchgate.netnih.govresearchgate.net
Further evidence supporting the role of glycolytic modulation in this compound's effects comes from experiments using the glycolysis inhibitor 2-DG. Treatment with 2-DG was found to attenuate the inhibitory effect of this compound on M1 polarization and the expression of M1-associated cytokines in vitro. researchgate.netnih.govresearchgate.net This suggests that the impact of this compound on macrophage polarization and inflammatory cytokine production is, at least in part, dependent on its ability to inhibit glycolysis. researchgate.netnih.govresearchgate.net
Studies in experimental models of rheumatoid arthritis (RA) have demonstrated that this compound mitigates the disease progression and protects against bone erosion. researchgate.netnih.govresearchgate.net This therapeutic effect is linked to its ability to inhibit M1 macrophage polarization and activation through the modulation of glycolytic metabolism via the AMPK/mTOR/HIF-1α pathway. researchgate.netnih.govresearchgate.net Gene silencing of LXRs has been shown to compromise the inhibitory effect of this compound on M1 macrophage polarization and activation, highlighting the role of LXRs in mediating these effects. researchgate.netresearchgate.netnih.govresearchgate.net
The following table summarizes some key findings regarding this compound's effects on macrophage glycolytic metabolism and associated inflammatory markers:
| Treatment (in M1 Macrophages) | Effect on Glycolysis (Warburg Effect) | Effect on Key Glycolytic Enzymes/Factors | Effect on M1 Polarization | Effect on Pro-inflammatory Cytokines (iNOS, TNF-α, IL-6) | Mediating Pathway |
| This compound | Disrupted researchgate.netnih.govresearchgate.net | Downregulated (LDH-A, HK2, G6PD, GLUT1, HIF-1α) researchgate.netresearchgate.netnih.govresearchgate.net | Inhibited researchgate.netnih.govresearchgate.net | Reduced expression researchgate.netnih.govresearchgate.net | AMPK/mTOR/HIF-1α pathway researchgate.netnih.govresearchgate.net |
| This compound + 2-DG | N/A | N/A | Attenuated inhibition researchgate.netnih.govresearchgate.net | Attenuated inhibition researchgate.netnih.govresearchgate.net | N/A |
The modulation of macrophage glycolytic metabolism by this compound represents a potential mechanism by which this LXR inverse agonist exerts anti-inflammatory effects in various disease contexts, including rheumatoid arthritis. researchgate.netnih.govresearchgate.netbioworld.com
Structure Activity Relationship Sar Studies and Rational Design of Sr 9243 Analogs
Origin and Design Rationale from SR9238
SR-9243 is a synthetic liver X receptor (LXR) inverse agonist that was designed based on the previously identified LXR inverse agonist, SR9238. tocris.comnih.govresearchgate.netresearchgate.net SR9238 was initially described as a "liver-selective" LXR inverse agonist. nih.gov The design of this compound aimed to provide systemic exposure, in contrast to SR9238 which contains a rapidly metabolized ester moiety. nih.govacs.org SR9238 and SR9243 were developed using a rational drug design approach, based on the LXR antagonist GSK2033. researchgate.net These compounds were the first synthetic LXR inverse agonists identified. researchgate.netresearchgate.net The development of LXR ligands that enhance the recruitment of corepressors and suppress the expression of LXR target genes, such as those involved in de novo lipogenesis (DNL), was envisioned as a potential therapeutic strategy for metabolic disorders like MAFLD. researchgate.netresearchgate.netnih.gov SR9238 and SR9243 exhibit potent activity for both LXRα and LXRβ and effectively recruit corepressor proteins. researchgate.netresearchgate.netnih.gov
Identification of Novel LXR Inverse Agonists with Enhanced Potency and Efficacy
SAR studies based around SR9238 and SR9243 have led to the identification of novel compounds with improved inverse agonist activity. researchgate.netresearchgate.net These studies have identified compounds, such as compounds 16, 17, 19, and 38 from one study, which demonstrated more effective inverse agonism than both SR9238 and SR9243. researchgate.netresearchgate.net These more potent inverse agonists were shown to inhibit the expression of the fatty acid synthase (FASN) gene in DU145 cells. researchgate.netresearchgate.net The inhibition of FASN has been correlated with the anticancer activity of SR9243, suggesting the potential of these new inverse agonists as anticancer agents. researchgate.netresearchgate.net
Investigation of Isoform-Specific Selectivity for LXRα and LXRβ
SR9243 has been shown to dose-dependently suppress LXRα- and LXRβ-dependent transcription at nanomolar concentrations in reporter assays. nih.gov It exhibits potent inhibition of LXR-driven luciferase activity in cultured cancer cells. nih.gov SR9243 also displays high selectivity for LXR, showing no significant activity at other nuclear receptors at maximally effective concentrations. tocris.comnih.govrndsystems.com While SR9238 showed greater selectivity for LXRβ (IC50 = 43 nM) over LXRα (IC50 = 214 nM) in a cell-based cotransfection assay, SR9243 was developed to provide systemic exposure and is not liver-selective like SR9238. nih.govacs.orgmdpi.comtargetmol.com Studies have identified compounds with distinct selectivity toward both LXR isoforms, which are valuable tools for studying the pharmacology of LXRα and LXRβ. researchgate.netresearchgate.net For instance, one study mentioned a meta-methylsulfonyl derivative (compound 32) that displayed cellular activity comparable to SR9243 with no significant preference towards one subtype over the other. researchgate.net
Computational Chemistry Approaches in SAR Development
Computational chemistry approaches, including molecular docking and molecular dynamics simulations, have been employed in the development and understanding of LXR inverse agonists like SR9243. researchgate.netnih.gov
Molecular Docking Analysis of Ligand-Receptor Interactions
Molecular docking analysis has been used to study the binding affinity and interactions of ligands, including SR9243, within the binding pocket of LXR. biomedpharmajournal.orgmdpi.comjosa.ro This approach helps to understand the ligand-receptor interactions and can guide the rational design of compounds with enhanced binding and therapeutic efficacy. josa.ro Docking analysis results can demonstrate the binding affinity of ligands within the binding pocket and identify interacting amino acids. biomedpharmajournal.org For example, docking analysis has been performed for SR9243 and other LXR ligands to evaluate their interactions with LXR-α. biomedpharmajournal.org
Molecular Dynamics Simulations to Elucidate Inverse Agonist Mechanisms
Molecular dynamics (MD) simulations have been utilized to gain a deeper understanding of the molecular mechanism underlying the inverse agonist activity of compounds like SR9243 and to guide future design efforts. researchgate.netnih.govresearchgate.netmedchemexpress.com These simulations can provide insights into the conformational behavior of nuclear receptors and how modulators target different conformational states. acs.org MD simulations can help to explain how LXR inverse agonists enhance the interaction with corepressor proteins. nih.govmedchemexpress.com
Advanced Research Methodologies and Future Directions in Sr 9243 Studies
In Vitro Experimental Models and Assays
In vitro studies using various cell lines are fundamental to understanding SR-9243's activity. These models allow for controlled environments to assess the compound's direct effects on cellular processes.
Cell Viability, Proliferation, and Clonogenicity Assays (e.g., MTT, CCK8)
Cell viability, proliferation, and clonogenicity assays are widely used to determine the impact of this compound on cancer cell survival and growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are common colorimetric methods employed for this purpose. woongbee.comcreative-biogene.com These assays measure the metabolic activity of viable cells, which is then correlated with cell number. woongbee.comcreative-biogene.comdojindo.co.jp
Studies utilizing MTT reduction assays have shown that this compound potently reduces cancer cell viability at nanomolar concentrations (half-maximal inhibitory concentration [IC₅₀] typically ranging from 15 to 104 nM) across a variety of cancer cell lines, including prostate (PC3, DU-145), colorectal (SW620, HT-29), and lung (HOP-62, NCI-H23) cancer cells. nih.govmedchemexpress.comapexbt.com In contrast, this compound has been shown to be non-toxic to normal, non-malignant cells from prostate, colon, and lung tissues at comparable concentrations, indicating a selective effect on cancer cells. nih.gov
Clonogenicity assays, which measure the ability of single cells to grow into colonies, provide insight into the long-term proliferative capacity of cancer cells after this compound treatment. These assays have demonstrated that this compound significantly lowers the colony-forming capacity of cancer cells in a dose-dependent manner. medchemexpress.comnih.gov For instance, incubation of CD133+ colorectal cancer stem cells with this compound (60 and 120 nM) for 48 hours profoundly diminished their colony formation capacity in a 3D soft agar (B569324) assay. nih.gov
Gene Expression Profiling via Quantitative RT-PCR and Transcriptomics
Quantitative reverse transcription PCR (RT-qPCR) and transcriptomics are essential techniques for analyzing the changes in gene expression induced by this compound. fu-berlin.desoton.ac.ukfrontiersin.org RT-qPCR allows for the quantification of specific mRNA transcripts, while transcriptomics (such as RNA-Sequencing) provides a global view of gene expression changes.
Research has shown that this compound downregulates the expression of LXR-mediated genes, particularly those involved in glycolysis and lipogenesis. nih.govmedchemexpress.comrndsystems.comtargetmol.com For example, this compound significantly downregulated the mRNA and protein levels of key lipogenic enzymes such as FASN (Fatty Acid Synthase), SREBP-1c (Sterol Regulatory Element-Binding Protein 1c), and SCD1 (Stearoyl-CoA Desaturase 1). researchgate.net This suppression of lipogenic gene expression is considered a key mechanism by which this compound exerts its anti-cancer effects. medchemexpress.comrndsystems.comresearchgate.net RT-qPCR has been used to confirm these changes, showing reduced expression of LXR target genes in this compound-treated cells. nih.govresearchgate.netresearchgate.nettandfonline.com
Apoptosis Detection Assays (e.g., TUNEL)
Apoptosis detection assays are used to determine if this compound induces programmed cell death in cancer cells. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method that detects DNA fragmentation, a hallmark of late-stage apoptosis. researchgate.netnih.govvitrovivo.com
In vitro studies using TUNEL assays have provided evidence that this compound treatment leads to an increase in apoptotic cells in various cancer cell lines. nih.govselleckchem.comrndsystems.com For example, fluorescent cell viability/apoptosis assays have shown an increase in apoptotic cells in SW620 cells treated with this compound. nih.gov Furthermore, luminescence-based caspase 3/7 activity assays have demonstrated a robust increase in caspase activation, another indicator of apoptosis, in this compound-treated cancer cells. nih.govapexbt.com These findings support that this compound induces apoptotic cell death in cancer cells in an LXR-dependent manner. nih.gov
LXR-Corepressor Recruitment Assays
LXR-corepressor recruitment assays are employed to investigate the molecular mechanism by which this compound acts as an inverse agonist. Inverse agonists bind to a receptor and stabilize it in an inactive conformation, often by promoting the recruitment of corepressor proteins.
Studies have shown that this compound inhibits LXR activation by enhancing the recruitment of nuclear receptor corepressors, specifically NCoR (nuclear receptor corepressor 1) and SMRT (silencing mediator for retinoid and thyroid hormone receptors), to both LXRα and LXRβ. nih.govselleckchem.comtargetmol.comselleckchem.com Techniques such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assays are used to measure this recruitment, demonstrating that this compound promotes the interaction between LXRs and corepressor peptides. nih.gov This enhanced corepressor binding leads to the repression of LXR transcriptional activity below basal levels. nih.gov
Luciferase Reporter Assays for LXR Transcriptional Activity
Luciferase reporter assays are a sensitive method to quantify the transcriptional activity of LXRs in response to this compound. These assays typically involve transfecting cells with a plasmid containing an LXR response element (LXRE) or an LXR-regulated promoter sequence linked to a luciferase gene. nih.govresearchgate.netauajournals.orgfrontiersin.org Changes in luciferase activity, measured by luminescence, reflect the modulation of LXR-mediated gene transcription.
This compound has been shown to dose-dependently suppress LXRα and LXRβ-dependent transcription at nanomolar concentrations in luciferase reporter assays. nih.govmedchemexpress.comfrontiersin.org This has been observed using both consensus LXRE-driven and endogenous promoter-driven (e.g., FASN promoter) luciferase reporter constructs. nih.gov this compound potently inhibits LXR-driven luciferase activity in cultured cancer cells, confirming its inverse agonist activity. nih.govmedchemexpress.com Studies have also compared the potency of this compound on LXRα and LXRβ, showing it can antagonize LXR activity with varying potency depending on the subtype and cellular context. frontiersin.org
Biochemical Quantification of Intracellular Metabolites and Lipids
Biochemical quantification methods are used to directly measure the levels of intracellular metabolites and lipids affected by this compound treatment. Given this compound's impact on lipogenesis, analyzing intracellular lipid content is particularly important.
Studies have shown that this compound treatment leads to a decrease in intracellular triglyceride levels, consistent with its inhibition of fatty acid synthesis. researchgate.nettandfonline.com Biochemical quantification assays, such as using triglyceride kits, are employed to measure these changes. researchgate.net Furthermore, this compound is described as selectively killing cancer cells by depleting intracellular lipids. medchemexpress.commedchemexpress.com Supplementation of cell culture media with fatty acids (oleate, stearate, and palmitate) has been shown to completely rescue cancer cell viability in this compound-treated cells, highlighting the importance of lipid depletion in its mechanism of action. medchemexpress.comselleckchem.commedchemexpress.com While the focus is primarily on lipids, research also indicates that this compound disrupts the Warburg effect, implying potential changes in glycolytic metabolites, which could also be subject to biochemical analysis. nih.govrndsystems.comtargetmol.com
Measurement of Intracellular Reactive Oxygen Species Levels
Measurement of intracellular Reactive Oxygen Species (ROS) levels is a relevant methodology in understanding the cellular effects of this compound, particularly in the context of its impact on cellular metabolism and viability. Reactive oxygen species are unstable molecules containing oxygen, produced as byproducts of normal oxygen metabolism bmglabtech.com. Elevated levels of ROS, known as oxidative stress, can damage cellular components and lead to cell death bmglabtech.com.
Studies investigating this compound have utilized methods such as DCFH-DA staining to evaluate intracellular ROS levels. DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) is a common reagent for measuring ROS; it is internalized by cells and converted to a fluorescent product upon oxidation by ROS bmglabtech.com. In one study, this compound treatment of colorectal cancer stem cells (CSCs) resulted in increased intracellular ROS levels after 48 hours compared to control cells nih.govnih.govresearchgate.net. This suggests that this compound's inhibitory effect on LXR and subsequent modulation of metabolic pathways may influence the cellular redox balance, leading to an accumulation of ROS nih.govnih.gov. The increase in ROS levels was associated with a diminished colony formation capacity in these cells nih.govresearchgate.net.
In Vivo Preclinical Models and Evaluation Strategies
In vivo preclinical models are crucial for evaluating the therapeutic potential of this compound and understanding its effects in a complex biological system. Various animal models have been employed to investigate this compound's activity in different disease contexts, including cancer, metabolic disorders, and autoimmune diseases.
Xenograft Models for Tumor Growth Inhibition
Xenograft models, where human cancer cells are implanted into immunocompromised mice (such as athymic nude mice), are widely used to assess the ability of a compound to inhibit tumor growth. This compound has been evaluated in several xenograft models.
In athymic mice bearing SW620 colon cancer xenografts, this compound treatment substantially reduced tumor growth in a dose-dependent manner apexbt.comnih.gov. Similarly, this compound suppressed the growth of tumor xenografts derived from DU-145 (prostate cancer) and LLC (Lewis lung carcinoma) cells in mice rndsystems.comtocris.comfishersci.nomedchemexpress.comselleckchem.com. These studies indicate that this compound possesses broad anti-tumor activity in vivo, consistent with its mechanism of inhibiting the Warburg effect and lipogenesis in cancer cells rndsystems.comtocris.comfishersci.nomedchemexpress.comapexbt.comnih.gov. Notably, this compound was reported to inhibit tumor growth without causing significant weight loss in these models medchemexpress.comapexbt.comnih.gov.
Syngeneic Tumor Models for Immune Response Analysis
Syngeneic tumor models, which involve implanting tumor cells into immunocompetent mice of the same genetic background, are valuable for evaluating the interaction between a therapeutic agent and the host immune system. While xenograft models primarily assess direct anti-tumor effects, syngeneic models allow for the analysis of immune-mediated anti-tumor responses.
Research using syngeneic models has indicated that this compound may induce immune-mediated tumor destruction. In wild-type mice bearing syngeneic E0771 or EMT6 tumors (triple-negative breast cancer models), this compound treatment reduced tumor growth researchgate.net. This effect was suggested to be due to the stimulation of immune-mediated tumor clearance, as this compound treatment promoted the infiltration of CD8+ T cells and modulated other immune cell populations within the tumor microenvironment researchgate.netmdpi.com. In contrast, in immune-compromised Foxn1 nu mice bearing E0771 tumors, this compound did not affect tumor volume, further supporting the role of the immune system in its anti-tumor activity in syngeneic settings researchgate.net.
Animal Models of Metabolic Disorders (e.g., diet-induced steatosis, NASH models)
This compound, as an LXR inverse agonist, has been investigated in animal models of metabolic disorders, particularly nonalcoholic steatohepatitis (NASH), which is linked to abnormal cholesterol metabolism and is characterized by intrahepatic inflammation and fibrosis nih.govresearchgate.netnih.gov.
Studies in mouse models of NASH induced by a high-cholesterol diet combined with either carbon tetrachloride (CCl4) administration or bile-duct ligation (BDL) have shown that this compound treatment significantly inhibited liver fibrosis and reduced the severity of hepatic inflammation nih.govresearchgate.netnih.gov. SR9243 also effectively controlled body weight, serum glucose, and plasma lipid levels in these models nih.govnih.gov. Ob/Ob mice fed a high-fat diet, another established model of elevated lipogenic signaling and enzyme expression, also showed suppressed hepatic steatosis with this compound treatment selleckchem.comnih.govselleckchem.com. These findings highlight the potential of this compound in addressing the metabolic dysregulation and associated inflammation and fibrosis in NASH and other metabolic diseases nih.govresearchgate.netnih.govebi.ac.ukfrontiersin.org.
Animal Models of Autoimmune and Inflammatory Diseases (e.g., rheumatoid arthritis models)
Beyond cancer and metabolic disorders, the role of LXRs in inflammation has led to the investigation of this compound in models of autoimmune and inflammatory diseases.
This compound has been shown to attenuate adjuvant-induced rheumatoid arthritis (AIA) in rats researchgate.netresearchgate.netnih.gov. This therapeutic effect was linked to this compound's ability to modulate the glycolytic metabolism of macrophages, specifically by inhibiting the polarization and activation of M1 macrophages researchgate.netnih.gov. Mechanistically, this compound disrupted the Warburg effect induced in M1 macrophages and downregulated key glycolytic enzymes, mediated through the AMPK/mTOR/HIF-1α pathway researchgate.netnih.gov. These findings suggest a potential therapeutic strategy for rheumatoid arthritis by targeting LXR-mediated metabolic pathways in immune cells researchgate.netnih.govbioworld.combioworld.com.
Innovative Drug Delivery Systems for Enhanced Therapeutic Efficacy
Innovative drug delivery systems are being explored to enhance the therapeutic efficacy of compounds like this compound, particularly for targeting specific cells or tissues and improving drug internalization and bioavailability. This is especially relevant for compounds with poor water solubility or those aimed at reaching challenging biological targets like cancer stem cells.
One approach involves the use of targeted liposomal drug delivery systems. For instance, anti-CD133 antibody-targeted immunoliposomes (ILipo) have been developed to specifically deliver this compound to CD133+ cancer stem cells nih.gov. CD133 is a marker found on cancer stem cells, which are often associated with active lipogenesis and contribute to tumor survival and recurrence nih.govresearchgate.net. These immunoliposomes demonstrated enhanced uptake in CD133+ CSCs compared to non-targeted liposomes nih.gov. Delivery of this compound via these targeted liposomes was significantly more toxic to CD133+ CSCs than free this compound or non-targeted liposomes nih.gov. This enhanced efficacy was associated with increased ROS generation and induction of apoptosis in the targeted CSCs, along with improved reduction of clonogenicity, stemness, and lipogenesis nih.gov.
This research highlights the potential of utilizing targeted drug delivery systems to improve the specificity and effectiveness of this compound, particularly in overcoming challenges associated with targeting specific cell populations like cancer stem cells and potentially improving the therapeutic index by concentrating the drug at the site of action nih.govdovepress.com.
| Compound Name | PubChem CID |
| This compound | 76073169 |
| SR9238 | 71478195 |
| T0901317 | 99638 |
| GW3965 | 16224982 |
| LXR-623 | 53482663 |
| GSK2033 | 53379940 |
| AZ876 | 11875745 |
| CD133 | 10267 |
| CCl4 | 5943 |
| BDL | - |
| DCFH-DA | 1613028-81-1 (Note: PubChem CID for SR9243 is 76073169, DCFH-DA is different. Searching for DCFH-DA PubChem CID) |
| FASN | 2173 |
| SREBP1c | 5452485 |
| SCD1 | 24779 |
| GCK1 | 2645 |
| PFK1 | 4951 |
| PFK2 | 10703 |
| LDH-A | 3899 |
| HK2 | 3099 |
| G6PD | 2641 |
| GLUT1 | 2820 |
| HIF-1α | 10791 |
| AMPK | 5816 |
| mTOR | 5359109 |
| CD8+ T cells | - |
| M1 macrophage | - |
This compound, a selective inverse agonist of the nuclear receptor Liver X Receptor (LXR), has demonstrated promising activities in preclinical investigations, particularly in the areas of cancer and metabolic disorders. Its mechanism of action involves enhancing LXR-corepressor recruitment, leading to the downregulation of LXR-mediated gene expression, including key enzymes in glycolysis and lipogenesis. This has spurred research into various advanced methodologies and evaluation strategies to further understand its therapeutic potential.
Measurement of Intracellular Reactive Oxygen Species Levels
The assessment of intracellular Reactive Oxygen Species (ROS) levels is a significant methodology in elucidating the cellular impact of this compound, especially concerning its influence on cellular metabolic processes and viability. ROS are inherently unstable molecules containing oxygen, generated as natural byproducts of oxygen metabolism bmglabtech.com. An accumulation of ROS within cells results in oxidative stress, a condition capable of inflicting damage upon DNA, RNA, and proteins, potentially culminating in cell death bmglabtech.com.
Research into this compound's effects has incorporated techniques such as DCFH-DA staining to quantify intracellular ROS. DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) is a widely utilized fluorescent probe that is cleaved by intracellular esterases and subsequently oxidized by ROS to yield a fluorescent product bmglabtech.com. Studies have shown that treatment of colorectal cancer stem cells (CSCs) with this compound led to an increase in intracellular ROS levels after 48 hours when compared to control groups nih.govnih.govresearchgate.net. This observation suggests that the modulation of LXR by this compound and the subsequent alterations in metabolic pathways may perturb the cellular redox balance, contributing to ROS accumulation nih.govnih.gov. The elevated ROS levels were correlated with a reduced capacity for colony formation in these cancer cells nih.govresearchgate.net.
In Vivo Preclinical Models and Evaluation Strategies
In vivo preclinical models are indispensable tools for evaluating the therapeutic efficacy and understanding the systemic effects of this compound. A range of animal models has been employed to investigate this compound's activity across different disease areas, including various cancers, metabolic syndromes, and autoimmune conditions.
Xenograft Models for Tumor Growth Inhibition
Xenograft models, created by implanting human cancer cells into immunocompromised mice (such as athymic nude mice), are standard for evaluating a compound's ability to inhibit tumor growth in a living system. This compound has been tested in several such models.
In athymic mice bearing SW620 colon cancer xenografts, treatment with this compound resulted in a substantial, dose-dependent reduction in tumor growth apexbt.comnih.gov. Similar inhibitory effects on tumor growth were observed with this compound in mice bearing xenografts derived from DU-145 (prostate cancer) and LLC (Lewis lung carcinoma) cells rndsystems.comtocris.comfishersci.nomedchemexpress.comselleckchem.com. These findings support the broad anti-tumor activity of this compound in vivo, consistent with its known mechanism of inhibiting the Warburg effect and lipogenesis in cancer cells rndsystems.comtocris.comfishersci.nomedchemexpress.comapexbt.comnih.gov. Importantly, these studies reported that this compound inhibited tumor growth without inducing significant body weight loss in the treated animals medchemexpress.comapexbt.comnih.gov.
Syngeneic Tumor Models for Immune Response Analysis
Syngeneic tumor models, involving the transplantation of tumor cells into immunocompetent hosts of the same genetic background, are particularly useful for analyzing the interplay between a therapeutic agent and the host immune system. Unlike xenograft models that primarily assess direct drug effects on tumor cells, syngeneic models allow for the investigation of immune-mediated anti-tumor responses.
Studies utilizing syngeneic models have provided evidence that this compound may induce immune-mediated tumor destruction. In wild-type mice inoculated with syngeneic E0771 or EMT6 tumors (models of triple-negative breast cancer), this compound treatment led to reduced tumor growth researchgate.net. This effect was hypothesized to be a result of stimulated immune-mediated tumor clearance, as this compound treatment was shown to promote the infiltration of CD8+ T cells and modulate other immune cell populations within the tumor microenvironment researchgate.netmdpi.com. Further supporting the role of the immune system, this compound did not affect tumor volume in immune-compromised Foxn1 nu mice bearing E0771 tumors researchgate.net.
Animal Models of Metabolic Disorders (e.g., diet-induced steatosis, NASH models)
Given its activity as an LXR inverse agonist, this compound has been investigated in animal models of metabolic disorders, particularly nonalcoholic steatohepatitis (NASH). NASH is characterized by intrahepatic inflammation and fibrosis and is closely linked to abnormal cholesterol metabolism nih.govresearchgate.netnih.gov.
Research in mouse models of NASH induced by a high-cholesterol diet in conjunction with either carbon tetrachloride (CCl4) administration or bile-duct ligation (BDL) has demonstrated that treatment with this compound significantly inhibited liver fibrosis and reduced the severity of hepatic inflammation nih.govresearchgate.netnih.gov. This compound treatment in these models also effectively managed body weight, serum glucose, and plasma lipid levels nih.govnih.gov. In Ob/Ob mice fed a high-fat diet, another established model exhibiting elevated lipogenic signaling and enzyme expression, this compound treatment suppressed hepatic steatosis selleckchem.comnih.govselleckchem.com. These findings underscore the potential therapeutic utility of this compound in addressing the metabolic dysregulation, inflammation, and fibrosis characteristic of NASH and related metabolic diseases nih.govresearchgate.netnih.govebi.ac.ukfrontiersin.org.
Animal Models of Autoimmune and Inflammatory Diseases (e.g., rheumatoid arthritis models)
The known involvement of LXRs in inflammatory processes has led to the exploration of this compound in models of autoimmune and inflammatory diseases, in addition to its study in cancer and metabolic disorders.
This compound has been shown to attenuate adjuvant-induced rheumatoid arthritis (AIA) in rats researchgate.netresearchgate.netnih.gov. This therapeutic effect was associated with this compound's capacity to modulate the glycolytic metabolism of macrophages, specifically by inhibiting the polarization and activation of M1 macrophages researchgate.netnih.gov. Mechanistically, this compound disrupted the Warburg effect observed in LPS/IFN-γ-stimulated M1 macrophages and downregulated key glycolytic enzymes through the AMPK/mTOR/HIF-1α pathway researchgate.netnih.gov. These results suggest that targeting LXR-mediated metabolic pathways in immune cells with this compound could represent a potential therapeutic strategy for rheumatoid arthritis researchgate.netnih.govbioworld.combioworld.com.
Innovative Drug Delivery Systems for Enhanced Therapeutic Efficacy
The development of innovative drug delivery systems is being explored to enhance the therapeutic efficacy of compounds like this compound. These systems aim to improve targeted delivery to specific cells or tissues, enhance drug internalization, and improve bioavailability. This is particularly relevant for compounds with limited water solubility or those intended to target specific cell populations such as cancer stem cells.
One such innovative approach involves the use of targeted liposomal drug delivery systems. For example, anti-CD133 antibody-targeted immunoliposomes (ILipo) have been developed to facilitate the specific delivery of this compound to CD133+ cancer stem cells nih.gov. CD133 is a marker expressed on cancer stem cells, which are often characterized by active lipogenesis and contribute to tumor persistence and recurrence nih.govresearchgate.net. These targeted immunoliposomes demonstrated enhanced uptake by CD133+ CSCs compared to liposomes without the targeting antibody nih.gov. Delivery of this compound encapsulated within these targeted liposomes resulted in significantly greater toxicity to CD133+ CSCs compared to free this compound or non-targeted liposomes nih.gov. This improved efficacy was linked to increased generation of ROS and induction of apoptosis in the targeted CSCs, alongside a more pronounced reduction in clonogenicity, stemness, and lipogenesis nih.gov.
Development and Application of Targeted Immunoliposomes in Cancer Stem Cells
Targeted drug delivery systems aim to increase the specificity and efficacy of therapeutic agents while potentially reducing systemic toxicity. The development and application of targeted immunoliposomes loaded with this compound represent a promising strategy, particularly for targeting cancer stem cells (CSCs). CSCs are often implicated in tumor initiation, progression, metastasis, and resistance to conventional therapies. acs.orgrimpacts.comnih.gov
Recent studies have investigated the effects of this compound-loaded immunoliposomes on colorectal cancer (CRC) cells, focusing on CD133+ cancer stem cells. frontiersin.orgresearchgate.net CD133 is recognized as a stem marker in solid tumors associated with active lipogenesis. researchgate.net Immunoliposomes, functionalized with anti-CD133 antibodies, are designed to specifically deliver this compound to CD133+ CSCs, enhancing drug internalization and potentially improving therapeutic efficacy, especially for drugs with poor water solubility like this compound. researchgate.net
Research indicates that this compound-loaded immunoliposomes exhibit cytotoxic effects specifically in CD133+ cancer stem cells. frontiersin.orgresearchgate.net This targeted approach mediated LXR activation and demonstrated the potential of dual targeting strategies. frontiersin.orgresearchgate.net Studies have shown that this compound delivered via immunoliposomes can inhibit the proliferation, migration, and clonogenicity of human colorectal CD133 cells in a dose-dependent manner. frontiersin.orgresearchgate.net Furthermore, SR9243 has been shown to inhibit the proliferation and clonogenicity of CD133 cells by down-regulating metabolic enzymes such as PFKFB3, GSK3β, FASN, and SCD. researchgate.net Intracellular reactive oxygen species (ROS) levels were also observed to increase after LXR inhibition by this compound. researchgate.net Both LXR agonists and antagonists, including this compound, have been shown to induce apoptotic changes in cancer stem cells. researchgate.netnih.gov
The use of anti-CD133 mAbs-targeted immunoliposomes (ILipo) has been explored for the specific delivery of this compound into MACS-enriched CD133+ CSCs. researchgate.net Results indicate that ILipo with an average size of 64.79 nm can efficiently encapsulate this compound. researchgate.net Cell association studies demonstrated that cationic ILipo and targeting CD133 facilitate binding to CSCs. researchgate.net Flow cytometry analysis showed higher uptake of ILipo in CD133+ CSCs compared to non-targeted liposomes. researchgate.net ILipo-SR-9243 was significantly more toxic to CD133+ CSCs than free this compound or non-targeted liposomes. researchgate.net This targeted delivery system improved the reduction of clonogenicity, stemness, and lipogenesis in CD133+ CSCs in vitro, boosted ROS generation, and induced apoptosis. researchgate.net These findings suggest that the dual targeting of CD133 and LXR may be a promising strategy for addressing CD133+ CSCs with dynamic metabolism and self-renewal capabilities. researchgate.net
Table 1: Effects of this compound and ILipo-SR-9243 on CD133+ Colorectal Cancer Stem Cells (Representative Findings)
| Treatment | Effect on Proliferation | Effect on Clonogenicity | Effect on Lipogenesis | ROS Generation | Apoptosis Induction |
| Free this compound | Inhibited | Inhibited | Inhibited | Increased | Induced |
| ILipo-SR-9243 | More significantly inhibited than free this compound researchgate.net | More significantly inhibited than free this compound researchgate.net | Improved reduction researchgate.net | Boosted | Induced |
| Non-targeted Lipo-SR-9243 | Less effective than ILipo-SR-9243 researchgate.net | Less effective than ILipo-SR-9243 researchgate.net | Less effective than ILipo-SR-9243 researchgate.net | Less effective than ILipo-SR-9243 researchgate.net | Less effective than ILipo-SR-9243 researchgate.net |
Note: This table summarizes findings from the provided context and is not exhaustive of all research.
Future Avenues for Comprehensive Academic Research
Future research on this compound can expand upon its known mechanisms and explore its potential in broader contexts and in combination with other therapeutic modalities.
Further Elucidation of this compound's Immunomodulatory Actions in Diverse Disease Contexts
This compound, as an LXR inverse agonist, has demonstrated immunomodulatory effects, particularly within the tumor microenvironment. frontiersin.orgmdpi.com LXRs play a significant role in immune responses, suggesting potential for combination with immunotherapeutic agents. frontiersin.org this compound has been shown to suppress the activation of M2 polarization and myeloid-derived suppressor cells (MDSCs), promote the migration of dendritic cells (DCs), and enhance CD8+ T-cell tumor infiltration. frontiersin.orgmdpi.com In a triple-negative breast cancer (TNBC) model, this compound promoted the infiltration of CD8+ T cells via enhanced mitochondrial activity. mdpi.comnih.govresearchgate.net LXR inverse agonism also suppressed MDSCs and Treg populations. mdpi.comnih.gov
Future research could delve deeper into the specific mechanisms by which this compound influences various immune cell populations beyond those already investigated. Exploring its effects on other components of the tumor microenvironment and in diverse non-oncological disease models where LXR signaling and immune responses are implicated, such as inflammatory or metabolic disorders, could reveal new therapeutic possibilities. biomedpharmajournal.orgnih.gov Understanding the precise signaling pathways and molecular interactions involved in this compound's immunomodulatory effects is crucial.
Investigation of Potential Resistance Mechanisms to this compound and Combination Strategies
While this compound has shown efficacy in preclinical models, the potential for the development of resistance mechanisms is a critical area for future investigation, as is the case with many targeted therapies. biorxiv.orgfrontiersin.orgmdpi.com Identifying how cancer cells might develop resistance to this compound's effects on metabolism and LXR signaling is essential for developing strategies to overcome or prevent such resistance.
Future studies should focus on identifying potential bypass pathways that cells might activate to compensate for the inhibition of the Warburg effect and lipogenesis by this compound. Investigating genetic or epigenetic alterations that could lead to reduced sensitivity to this compound is also important. Based on the identified resistance mechanisms, research into rational combination strategies involving this compound and other therapeutic agents is warranted. This could include combining this compound with conventional chemotherapies, other targeted therapies, or immunotherapies to enhance efficacy and potentially circumvent resistance. nih.govfrontiersin.orgmdpi.com Preclinical studies evaluating the synergy and mechanisms of action of such combinations would be valuable.
Exploration of this compound's Effects on Additional Metabolic Pathways and Cellular Processes
This compound is known to inhibit the Warburg effect and lipogenesis by downregulating LXR-mediated gene expression. rndsystems.comtocris.comnih.gov However, cellular metabolism is a complex network, and this compound may influence other metabolic pathways or cellular processes beyond those currently established.
Future research could employ comprehensive metabolomic and lipidomic profiling to identify additional metabolic alterations induced by this compound in different cell types and disease contexts. Investigating its effects on pathways such as fatty acid oxidation, cholesterol metabolism (beyond synthesis), or amino acid metabolism could provide a more complete picture of its metabolic impact. Furthermore, exploring its influence on other fundamental cellular processes like autophagy, protein synthesis, or DNA repair could uncover novel mechanisms of action and potential therapeutic applications.
Comparative Studies with Other LXR Modulators to Define Unique Therapeutic Advantages
This compound is an LXR inverse agonist, a class of LXR modulators that also includes compounds like SR9238. nih.govnih.govfrontiersin.org Other LXR modulators, such as agonists (e.g., GW3965, T0901317), have also been studied for their biological effects. frontiersin.orgnih.govmdpi.combiomedpharmajournal.org While agonists generally activate LXR target genes involved in lipid metabolism and cholesterol transport, inverse agonists like this compound suppress basal LXR activity and the expression of lipogenic genes. rndsystems.comtocris.comnih.govnih.govfrontiersin.org
Comparative studies are needed to clearly define the unique therapeutic advantages of this compound compared to other LXR modulators, both agonists and other inverse agonists. This could involve head-to-head comparisons in relevant preclinical models to assess differences in efficacy, specificity, and mechanisms of action. Such studies could help determine the specific types of cancers or other diseases where this compound might offer superior therapeutic outcomes or a more favorable safety profile compared to other LXR-targeting agents. rndsystems.comtocris.comnih.gov Understanding the distinct pharmacological profiles of different LXR modulators is crucial for their optimal clinical translation.
Q & A
Q. How should researchers validate this compound findings through independent replication?
- Methodological Guidance : Collaborate with external labs to replicate key experiments using shared protocols. Publish raw data and code in repositories (e.g., Zenodo, GitHub) for transparency . Perform sensitivity analyses to assess robustness across experimental models (e.g., murine vs. human cell lines) .
Key Considerations for this compound Research
- Data Integrity : Maintain lab notebooks with timestamps and audit trails. Use version-controlled software for data storage .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for supplemental materials (e.g., spectra, chromatograms) .
- Interdisciplinary Collaboration : Engage biostatisticians and computational biologists early to strengthen study design and analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
